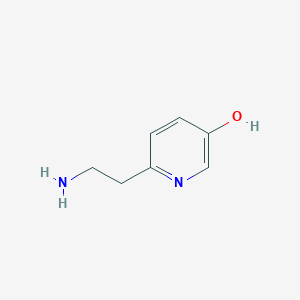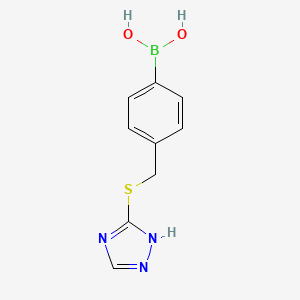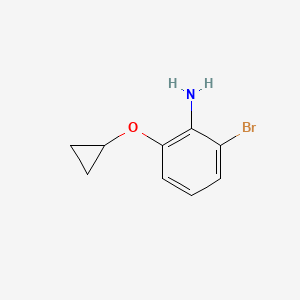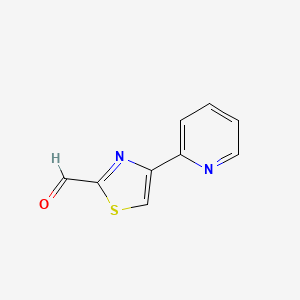![molecular formula C10H13NO B15315231 2-[3-(Dimethylamino)phenyl]acetaldehyde CAS No. 944907-25-9](/img/structure/B15315231.png)
2-[3-(Dimethylamino)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)phenyl]acetaldehyde is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[3-(Dimethylamino)phenyl]acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-dimethylaminobenzyl alcohol using manganese dioxide (MnO2) in acetone. The reaction mixture is heated at 60°C for several hours, followed by filtration to obtain the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(Dimethylamino)benzoic acid.
Reduction: 3-(Dimethylamino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.
Applications De Recherche Scientifique
2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)benzaldehyde: Similar structure but lacks the acetaldehyde moiety.
3-(Dimethylamino)benzoic acid: Oxidized form of the aldehyde.
3-(Dimethylamino)benzyl alcohol: Reduced form of the aldehyde.
Propriétés
Numéro CAS |
944907-25-9 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
BENVWQMDLXHGBW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)

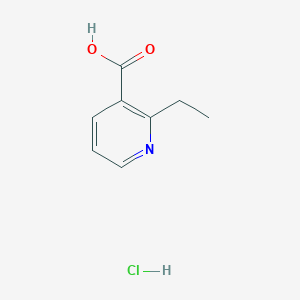
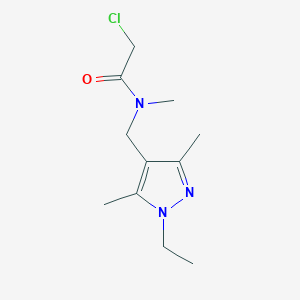
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

